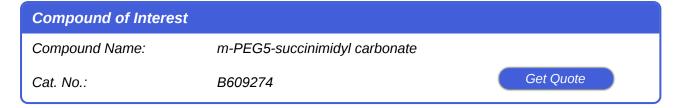


In-Depth Technical Guide: m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research use only. A complete, official Safety Data Sheet (SDS) for **m-PEG5-succinimidyl carbonate** (CAS: 1058691-00-1) with all 16 sections was not publicly available from the searched sources. The information presented herein is a compilation of data from various chemical suppliers and scientific literature and should not be considered a substitute for a manufacturer-provided SDS. Users should exercise caution and consult with their institution's safety office for guidance on handling this chemical.

Chemical and Physical Properties

m-PEG5-succinimidyl carbonate is a monodisperse polyethylene glycol (PEG) linker containing five ethylene glycol units. It is functionalized with a methoxy group at one terminus and a succinimidyl carbonate reactive group at the other. This heterobifunctional structure allows for the covalent attachment of the PEG spacer to primary amine groups on biomolecules such as proteins, peptides, and antibodies.



Property	Value	Source
Chemical Name	(2,5-dioxopyrrolidin-1-yl) 2-[2- [2-[2-(2- methoxyethoxy)ethoxy]ethoxy] ethoxy]ethyl carbonate	[1]
CAS Number	1058691-00-1	[2][3]
Molecular Formula	C16H27NO10	[1][2]
Molecular Weight	393.39 g/mol	[1][3][4]
Purity	Typically ≥95% - 98%	[2]
Appearance	White to off-white solid or wax- like substance	[5]
Solubility	Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Not soluble in ether.	[5][6]

Hazard Identification and Safety Information

A formal GHS classification for **m-PEG5-succinimidyl carbonate** is not readily available. However, based on information for similar compounds and general laboratory safety principles, the following precautions should be taken. The toxicological properties have not been thoroughly investigated.

Pictograms: Not available.

Signal Word: Not available.

Hazard Statements: The potential hazards are not fully characterized. Handle with care as with all laboratory chemicals.

Precautionary Statements:



- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
- Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

Parameter	Recommendation	Source
Storage Temperature	-20°C is commonly recommended. Some suppliers suggest 2-8°C.	[2][3][7][8][9][10]
Storage Conditions	Store in a dry, sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture and light.	[4]
Shipping Conditions	Typically shipped at ambient temperature.	[2]

Stability: The succinimidyl carbonate group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis half-life can be less than five minutes in aqueous solutions. To maintain reactivity, it is crucial to minimize exposure to moisture and to equilibrate the vial to room temperature before opening. Stock solutions should be prepared in anhydrous, amine-free solvents like DMSO or DMF and used promptly.

Applications in Bioconjugation



m-PEG5-succinimidyl carbonate is primarily used as a linker in bioconjugation, particularly for the PEGylation of biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).

Key Applications:

- Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it connects a cytotoxic drug to an antibody. The PEG spacer improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[4][6]
- Protein and Peptide Modification: Attaching PEG chains (PEGylation) can increase the stability, solubility, and in vivo half-life of therapeutic proteins and peptides while potentially reducing their immunogenicity.[4]
- PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
 [6][11]
- Surface Functionalization: Modifying the surfaces of nanoparticles or medical devices to improve biocompatibility and reduce protein adsorption.[4]

The core reaction involves the nucleophilic attack of a primary amine (e.g., the ϵ -amino group of a lysine residue on a protein) on the succinimidyl carbonate, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

The following are generalized protocols for the use of **m-PEG5-succinimidyl carbonate** in protein modification. These should be optimized for the specific application.

Preparation of Reagent Stock Solution

- Remove the vial of m-PEG5-succinimidyl carbonate from -20°C storage and allow it to fully
 equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).



 This stock solution should be used immediately. Discard any unused portion of the diluted reagent.

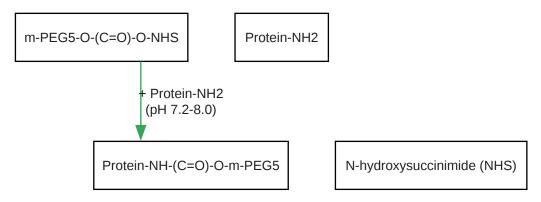
General Protocol for Protein PEGylation

- Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer using dialysis or a desalting column.
- Calculation of Reagent Amount: The extent of PEGylation is controlled by the molar ratio of
 the PEG reagent to the protein. A starting point is a 5- to 20-fold molar excess of m-PEG5succinimidyl carbonate to the protein. This ratio may need to be adjusted for more dilute
 protein solutions or to achieve the desired degree of labeling.
- Conjugation Reaction: Add the calculated volume of the m-PEG5-succinimidyl carbonate stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired outcome.
- Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or glycine, to consume any unreacted PEG reagent.
- Purification: Remove excess, unreacted m-PEG5-succinimidyl carbonate and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
- Characterization: The degree of PEGylation can be assessed using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Visualizations



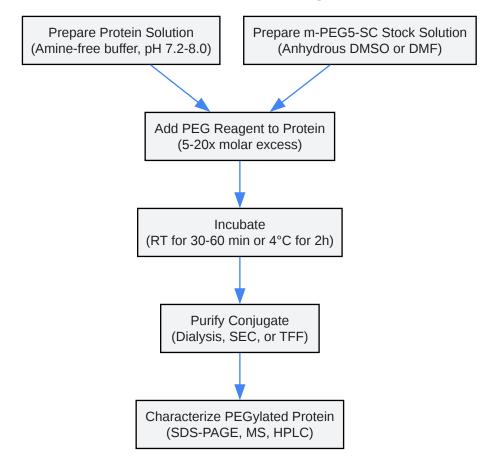
Reaction of m-PEG5-succinimidyl carbonate with a Primary Amine



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Caption: Reaction of **m-PEG5-succinimidyl carbonate** with a primary amine.

General Workflow for Protein PEGylation

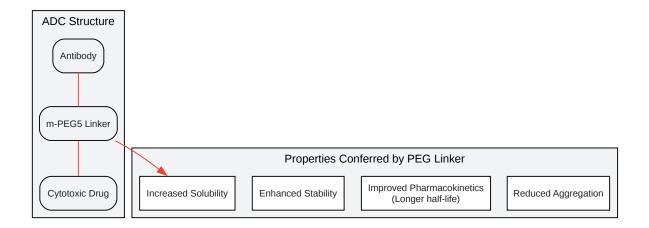




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Caption: General experimental workflow for protein PEGylation.

Role of PEG Linker in Antibody-Drug Conjugates (ADCs)



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Caption: Role of the m-PEG5 linker in enhancing ADC properties.

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